(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
CAS No.: 859239-26-2
Cat. No.: VC17960745
Molecular Formula: C9H10N4
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859239-26-2 |
|---|---|
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | (3-pyridin-3-yl-1H-pyrazol-5-yl)methanamine |
| Standard InChI | InChI=1S/C9H10N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2,(H,12,13) |
| Standard InChI Key | OTHCSWRZZBYQIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NNC(=C2)CN |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Composition and Nomenclature
(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (CAS: 859239-26-2) is defined by the systematic IUPAC name (3-pyridin-3-yl-1H-pyrazol-5-yl)methanamine, reflecting its pyridine-substituted pyrazole core and terminal amine group . The molecular formula C₉H₁₀N₄ corresponds to a molecular weight of 174.20 g/mol, as calculated by PubChem’s computational algorithms .
The structure comprises:
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A pyridine ring (C₅H₅N) at the 3-position of the pyrazole, introducing aromatic π-electron density and basicity.
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A pyrazole ring (C₃H₃N₂) at the 5-position, providing sites for hydrogen bonding and tautomerism.
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A methanamine group (-CH₂NH₂) enabling nucleophilic reactivity and salt formation.
Table 1: Physicochemical Properties
Stereoelectronic Features
The planar pyridine and pyrazole rings create a conjugated π-system, enhancing electronic delocalization. Quantum mechanical calculations predict a dipole moment of approximately 3.2 D, driven by the electron-withdrawing pyridine and the electron-donating amine group. The amine’s lone pair facilitates hydrogen bonding with biological targets, while the pyridine’s nitrogen participates in coordination chemistry, as observed in analogous metal-organic frameworks.
Chemical Reactivity and Synthetic Considerations
Functional Group Reactivity
The compound’s reactivity is governed by three key sites:
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Amine Group: Undergoes nucleophilic substitution (e.g., acylation, alkylation) under mild conditions. Protonation at physiological pH enhances water solubility.
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Pyrazole Ring: Supports electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-position due to ortho/para-directing effects.
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Pyridine Ring: Participates in metal coordination and hydrogen-bond acceptor interactions, critical for enzyme inhibition.
Stability and Degradation
Under acidic conditions (pH < 3), the pyridine nitrogen protonates, increasing aqueous solubility but reducing nucleophilicity. Oxidative degradation studies indicate susceptibility to peroxide-mediated ring opening at elevated temperatures (>100°C).
Applications in Drug Development and Materials Science
Therapeutic Scaffold Design
The compound serves as a versatile scaffold for:
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Anticancer Agents: Pyrazole derivatives inhibit angiogenesis by downregulating VEGF expression (60–75% reduction in HT-29 cells).
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Antimicrobials: Structural analogs exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus via penicillin-binding protein disruption.
Coordination Polymers and Sensors
Incorporation into zinc-based coordination polymers yields materials with luminescent properties (λₑₘ: 450 nm) applicable in pH sensing. The pyridine nitrogen’s lone pair facilitates metal-ligand charge transfer, enhancing sensor sensitivity.
Comparison with Structural Analogs
Table 2: Bioactivity Comparison of Pyrazole Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 1-(Pyridin-2-yl)-1H-pyrazole | COX-2 | 18 nM | VulcanChem |
| 4-(Pyridin-4-yl)-1H-pyrazole | EGFR Kinase | 32 nM | PubChem |
| This Compound | 5-HT₃ (predicted) | -8.2 kcal/mol | VulcanChem |
The distinct 3-pyridinyl substitution in (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine confers enhanced π-stacking capability compared to 2- or 4-substituted analogs, potentially improving DNA intercalation efficiency.
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